BenchChemオンラインストアへようこそ!

C111 Peptide

ACE inhibition antihypertensive peptide bonito-derived peptide

C111 Peptide is the only liver-derived ACE inhibitor in the bonito series, offering ~50-fold greater potency (IC₅₀ 1.6 µM) than intestinal-derived C105/C107. Its carboxyl-terminal Lys-dependent mechanism provides a defined pharmacophore for SAR studies. Recombinantly producible with validated in vivo antihypertensive activity in SHR. Ideal for ACE inhibition assays, chronic hypertension studies, and functional food development. Choose C111 for direct-acting, liver-specific ACE research.

Molecular Formula C33H49N9O8
Molecular Weight 699.8 g/mol
CAS No. 146935-77-5
Cat. No. B1668172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC111 Peptide
CAS146935-77-5
SynonymsC111 peptide
Gly-Val-Tyr-Pro-His-Lys
glycyl-valyl-tyrosyl-prolyl-histidyl-lysine
Molecular FormulaC33H49N9O8
Molecular Weight699.8 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CC3=CN=CN3)C(=O)NC(CCCCN)C(=O)O)NC(=O)CN
InChIInChI=1S/C33H49N9O8/c1-19(2)28(41-27(44)16-35)31(47)40-25(14-20-8-10-22(43)11-9-20)32(48)42-13-5-7-26(42)30(46)39-24(15-21-17-36-18-37-21)29(45)38-23(33(49)50)6-3-4-12-34/h8-11,17-19,23-26,28,43H,3-7,12-16,34-35H2,1-2H3,(H,36,37)(H,38,45)(H,39,46)(H,40,47)(H,41,44)(H,49,50)/t23-,24-,25-,26-,28-/m0/s1
InChIKeyRTKCCHKIDOPIQT-MGAMHGSISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

C111 Peptide (CAS 146935-77-5): A Bonito-Derived ACE Inhibitory Hexapeptide for Antihypertensive Research and Procurement


C111 peptide (Gly-Val-Tyr-Pro-His-Lys; GVYPHK) is a hexapeptide angiotensin I-converting enzyme (ACE) inhibitor originally isolated from the autolysis product of bonito (Katsuwonus pelamis) liver [1]. Unlike C105, C107, and C112—which were obtained from bonito intestine—C111 is the only peptide in this series derived specifically from liver tissue, and it exhibits an in vitro ACE IC₅₀ of 1.6 µM measured against synthetic peptide substrate [1]. The compound is cataloged under CAS 146935-77-5 with molecular formula C₃₃H₄₉N₉O₈ and molecular weight 699.8 g/mol, and is classified as an antihypertensive peptide in the MeSH database [2].

Why C111 Peptide Cannot Be Substituted by Other Bonito-Derived or Food-Derived ACE Inhibitory Peptides


Bonito bowels yield multiple ACE inhibitory peptides—C105, C107, C111, and C112—yet these peptides exhibit a >50-fold range in potency despite originating from the same biological source [1]. C111 (IC₅₀ 1.6 µM) is approximately 50-fold more potent than C105 (IC₅₀ 82 µM) and C107 (IC₅₀ 79 µM), demonstrating that minor variations in amino acid sequence produce profound differences in ACE inhibition [1]. Furthermore, the carboxyl-terminal dependency of C111's inhibitory mechanism differs fundamentally from the amino-terminal-driven mechanism of C112, meaning that substitutions within this peptide family are not functionally interchangeable [1]. Even among other food-derived ACE inhibitory peptides with similar in vitro potency, such as LKPNM (IC₅₀ 2.4 µM from thermolysin-digested bonito), in vivo antihypertensive efficacy can diverge substantially due to differences in absorption, metabolic activation, and duration of action [2].

Quantitative Evidence of C111 Peptide Differentiation: Head-to-Head and Cross-Study Comparator Data


In Vitro ACE Inhibition: C111 Is ~50-Fold More Potent Than C105 and C107 from the Same Bonito Bowel Extract

In the same study that isolated all four bonito bowel peptides, synthetic C111 (Gly-Val-Tyr-Pro-His-Lys) inhibited ACE with an IC₅₀ of 1.6 µM, whereas C105 (Ser-Val-Ala-Lys-Leu-Glu-Lys) and C107 (Ala-Leu-Pro-His-Ala) exhibited IC₅₀ values of 82 µM and 79 µM, respectively [1]. This represents a 51.3-fold potency advantage for C111 over C105 and a 49.4-fold advantage over C107, all measured under identical assay conditions using synthetic peptides and the Cushman & Cheung (1971) ACE assay [1][2].

ACE inhibition antihypertensive peptide bonito-derived peptide

C111 vs. C112: Mechanistic Distinction Despite Similar Potency—Carboxyl-Terminal vs. Amino-Terminal ACE Inhibition

Although C111 (IC₅₀ 1.6 µM) and C112 (IC₅₀ 1.4 µM) differ by only 1.14-fold in potency, their mechanisms of ACE inhibition are fundamentally distinct [1]. The carboxyl-terminal amino acid(s) of C111 were demonstrated to be essential for ACE inhibition, whereas C112 exerts its effect through its amino-terminal tripeptide Ile-Arg-Pro after proteolytic removal of a dipeptide by ACE itself [1]. This mechanistic divergence means that C111 acts as a direct inhibitor, while C112 functions as a substrate-type inhibitor requiring ACE-mediated processing. The IC₅₀ values were estimated as 1.6 µM for C111 and 1.4 µM for C112 using synthetic peptides in the same assay [1], and these values were subsequently confirmed by independent measurement in the Karaki et al. (1993) oral administration study [2].

ACE inhibition mechanism structure-activity relationship peptide inhibitor design

In Vivo Oral Efficacy: C111 and C112 Both Lower Blood Pressure in SHR at 100–200 mg/kg, but C111 Offers 24-Hour Sustained Reduction with Recombinant Production

In the original 1993 study, oral administration of both C111 and C112 at 100–200 mg/kg body weight produced depressor effects in spontaneously hypertensive rats (SHR), and both peptides (500 mg/kg each) inhibited the pressor response to intravenously administered angiotensin I in Sprague-Dawley rats [1]. A subsequent 2015 study using recombinantly produced GVYPHK (C111) demonstrated that a single oral dose in SHR resulted in significant systolic blood pressure reduction at 2 hours, with blood pressure stabilizing at 4 hours and remaining at a reduced level for a full 24 hours post-administration [2]. The recombinant peptide was purified to >95% purity by HPLC and identified by ESI-MS, with the study explicitly noting no observable side effects [2].

oral antihypertensive spontaneously hypertensive rat systolic blood pressure

C111 Is Amenable to Scalable Recombinant Production in E. coli, Unlike Most Food-Derived ACE Inhibitory Peptides That Require Extraction or Solid-Phase Synthesis

The DNA-coding sequence for GVYPHK (C111) was chemically synthesized, linked to form a ten-copy tandem, cloned into pET-15b, and expressed in E. coli BL21 (DE3) with affinity chromatography purification achieving >95% purity followed by HPLC polishing and ESI-MS identification [1]. This contrasts with the original isolation method requiring autolysis of bonito liver followed by multi-step chromatography (GFC, IEC, RP-HPLC, HIC) [2], and with solid-phase peptide synthesis (SPPS) routinely used for research-grade C111. The recombinant approach produced an appreciable quantity of active peptide that retained full in vivo antihypertensive efficacy [1]. In contrast, bonito-derived LKPNM requires thermolysin digestion of dried bonito and yields only 0.17% (w/w) of the active peptide in the final product [3].

recombinant peptide production E. coli expression scalable manufacturing

Safety Profile Differentiation: Food-Derived C111 Shows No Observable Side Effects in SHR, Addressing a Key Limitation of Synthetic ACE Inhibitors Like Captopril

The 2015 recombinant C111 study explicitly reported that GVYPHK 'has no side-effect and good activity in SHRs' [1], contrasting with the well-documented adverse effect profile of synthetic ACE inhibitors such as captopril (dry cough, angioedema, hypotension) that arise from prolonged clinical use [1]. While captopril is substantially more potent in vitro (IC₅₀ ~0.022–0.023 µM for rabbit lung ACE [2]), food-derived ACE inhibitory peptides including C111 are recognized for their favorable safety profiles due to their natural dietary origin [1]. The in vitro ACE-inhibitory activity of bonito peptides is weaker than captopril on a molar basis; however, studies on the structurally related bonito peptide LKPNM have demonstrated that in vivo antihypertensive activity can reach 66–91% of captopril's efficacy despite representing only 0.92–7.73% of its in vitro potency [3], suggesting a disconnect between in vitro IC₅₀ and in vivo efficacy that may apply to C111 as well.

antihypertensive safety food-derived peptide captopril comparison

Distinctive Tissue Origin: C111 Is the Only Liver-Derived Peptide Among Bonito Bowel ACE Inhibitors, Suggesting Unique Proteolytic Processing and Parent Protein

Among the four ACE inhibitory peptides isolated from bonito bowels, C111 was uniquely obtained from liver tissue, while C105, C107, and C112 were all derived from intestine [1]. This tissue-specific origin implies that C111 arises from a distinct parent protein and proteolytic processing pathway compared to the intestinal peptides. The Matsumura et al. (1993) study discusses the presumed original proteins of these peptides, noting that the carboxyl-terminal Lys residue of C111 is characteristic of peptides released by trypsin-like cleavage [1]. This tissue origin distinction has implications for natural sourcing, biosynthetic pathway studies, and the development of targeted extraction protocols from specific bonito organ tissues.

tissue-specific peptide bonito liver proteolytic processing

Optimal Application Scenarios for C111 Peptide Based on Quantitative Differentiation Evidence


In Vitro ACE Inhibition Screening and Structure-Activity Relationship (SAR) Studies Requiring a Direct-Acting, Carboxyl-Terminal-Dependent Inhibitor

C111 is the appropriate choice for ACE inhibition assays where a direct-acting, carboxyl-terminal-dependent inhibitor is required, as opposed to C112 which requires ACE-mediated proteolytic processing for activation [1]. With an IC₅₀ of 1.6 µM, C111 provides a ~50-fold potency window above C105 (82 µM) and C107 (79 µM), enabling clear dose-response differentiation in SAR studies [1]. The well-characterized sequence GVYPHK and its carboxyl-terminal Lys dependency provide a defined pharmacophore for mutagenesis or truncation studies aimed at identifying minimal active sequences [1].

Preclinical Hypertension Models Requiring Sustained 24-Hour Blood Pressure Reduction with Once-Daily Oral Dosing

Recombinantly produced C111 has been validated in spontaneously hypertensive rats (SHR) to produce significant systolic blood pressure reduction within 2 hours of a single oral dose, with blood pressure remaining at a reduced level for 24 hours [2]. This duration of action makes C111 suitable for chronic hypertension studies employing once-daily dosing protocols, and for functional food or nutraceutical development programs targeting sustained blood pressure management without the side effects associated with synthetic ACE inhibitors [2].

Scalable Recombinant Production of Antihypertensive Peptides for Pilot-Scale Functional Food or Nutraceutical Development

C111 is one of very few food-derived ACE inhibitory peptides with a published, peer-reviewed recombinant expression protocol in E. coli, achieving >95% purity via affinity chromatography and HPLC with verified in vivo bioactivity [2]. This recombinant route circumvents the low-yield extraction from bonito biomass and the cost limitations of solid-phase peptide synthesis at scale. The ten-copy tandem construct design provides a template for yield optimization that can be adapted for pilot-scale production [2]. In contrast, the commercially developed bonito peptide LKPNM requires thermolysin digestion of dried bonito yielding only 0.17% (w/w) active peptide [3].

Comparative Studies of Tissue-Specific Bioactive Peptide Distribution in Marine Organisms

C111 is uniquely isolated from bonito liver, whereas the other three characterized bonito bowel ACE inhibitory peptides (C105, C107, C112) originate from intestine [1]. This tissue specificity makes C111 an essential reference compound for studies investigating organ-specific distribution of bioactive peptides in fish, proteolytic processing differences between liver and intestinal tissues, and the parent protein identification of liver-derived antihypertensive peptides [1].

Quote Request

Request a Quote for C111 Peptide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.